molecular formula C20H24Cl2FN5O6S2 B14686651 2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 31000-05-2

2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B14686651
CAS No.: 31000-05-2
M. Wt: 584.5 g/mol
InChI Key: RIXILQVSBFOEEH-UHFFFAOYSA-N
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Description

2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with significant applications in various fields. It is characterized by its unique structure, which includes a triazine ring, sulfonyl fluoride group, and multiple chloro and amino substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid typically involves multiple stepsThe final step involves the sulfonylation and fluorination reactions under controlled conditions, often using reagents like sulfuryl chloride and hydrogen fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and oxidizing or reducing agents for redox reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. It may also interact with cellular membranes, affecting cell function and viability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

31000-05-2

Molecular Formula

C20H24Cl2FN5O6S2

Molecular Weight

584.5 g/mol

IUPAC Name

2-chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C18H18Cl2FN5O3S.C2H6O3S/c1-18(2)25-16(22)24-17(23)26(18)11-4-6-14(13(20)8-11)29-9-10-3-5-12(19)15(7-10)30(21,27)28;1-2-6(3,4)5/h3-8H,9H2,1-2H3,(H4,22,23,24,25);2H2,1H3,(H,3,4,5)

InChI Key

RIXILQVSBFOEEH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=C(C=C3)Cl)S(=O)(=O)F)Cl)N)N)C

Origin of Product

United States

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